(3-Amino-4-carbamoylphenyl)boronic acid
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Overview
Description
(3-Amino-4-carbamoylphenyl)boronic acid is an organic compound with the molecular formula C7H9BN2O3. It is a boronic acid derivative, characterized by the presence of an amino group, a carbamoyl group, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Amino-4-carbamoylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids, including this compound, can be achieved through the Miyaura borylation reaction. This involves the coupling of pinacolborane with aryl halides or triflates in the presence of a palladium catalyst and a tertiary amine base . This method is favored for its high yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-4-carbamoylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-4-carbamoylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-4-carbamoylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and bioconjugation . The boronic acid moiety interacts with the active sites of enzymes, leading to the formation of stable complexes that inhibit enzyme activity .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Carbamoylphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: (3-Amino-4-carbamoylphenyl)boronic acid is unique due to the presence of both amino and carbamoyl groups on the phenyl ring, which enhances its reactivity and versatility compared to other boronic acids. This dual functionality allows for more diverse chemical modifications and applications .
Properties
Molecular Formula |
C7H9BN2O3 |
---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(3-amino-4-carbamoylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,9H2,(H2,10,11) |
InChI Key |
IRPUCKJOLPLGEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)N)(O)O |
Origin of Product |
United States |
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